molecular formula C19H19NO3S B2932008 Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-36-0

Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2932008
CAS No.: 1797737-36-0
M. Wt: 341.43
InChI Key: POGVLEGOQXHSKC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as BTM, is a chemical compound that has been widely studied for its potential therapeutic applications. BTM is a synthetic compound that belongs to the class of thiazepine derivatives, which have been found to possess a range of pharmacological properties.

Scientific Research Applications

Chemical Transformations and Complexation

Benzo[d][1,3]dioxol-5-yl derivatives have been utilized in chemical transformations. For instance, benzoxazole-based ligands, synthesized from similar structural frameworks, have shown versatility in their reactions with metal ions, leading to the formation of various complexes. These complexes exhibit complex redox properties and distinct structural features (Iasco et al., 2012).

Neuroprotective and Antioxidant Activities

Studies on benzoxazine derivatives, structurally related to benzo[d][1,3]dioxol-5-yl compounds, have demonstrated significant neuroprotective and antioxidant properties. These compounds are effective in preventing ATP level decline in hypoxic conditions and show potent neuroprotective effects in brain damage models (Largeron et al., 2001).

Antimicrobial and Analgesic Properties

Another application is seen in the synthesis of benzoxazole derivatives, which have been tested for antimicrobial and analgesic activities. These compounds, including those with benzoxazol-2-yl structures, show pronounced antimicrobial effects and exhibit binding profiles with high receptor affinity (Jayanna et al., 2013).

Anticancer Potential

Compounds incorporating benzo[d][1,3]dioxole and 1,4-thiazepine structures have shown remarkable antitumor activities. These novel compounds exhibit significant synergistic antitumor properties and have been assessed for anti-proliferative activities against various cancer cell lines (Wu et al., 2017).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl derivatives, similar to benzo[d][1,3]dioxol-5-yl compounds, have been identified as new chemotypes with potential anti-mycobacterial activity. These compounds have shown promising results against the Mycobacterium tuberculosis strain and low cytotoxicity, indicating their therapeutic potential (Pancholia et al., 2016).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(15-6-7-16-17(12-15)23-13-22-16)20-9-8-18(24-11-10-20)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVLEGOQXHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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